molecular formula C12H12ClN3O6S B14186635 Methyl 4-chloro-3,5-dinitro-2-(thiomorpholin-4-yl)benzoate CAS No. 929194-13-8

Methyl 4-chloro-3,5-dinitro-2-(thiomorpholin-4-yl)benzoate

Cat. No.: B14186635
CAS No.: 929194-13-8
M. Wt: 361.76 g/mol
InChI Key: DYPHHGCDIXBNAZ-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3,5-dinitro-2-(thiomorpholin-4-yl)benzoate is a chemical compound with the molecular formula C12H12ClN3O6S It is characterized by the presence of a benzene ring substituted with chloro, nitro, and thiomorpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-3,5-dinitro-2-(thiomorpholin-4-yl)benzoate typically involves a multi-step process:

    Chlorination: The chloro group is introduced via chlorination reactions, often using chlorine gas or other chlorinating agents.

    Thiomorpholine Substitution: The thiomorpholine group is introduced through nucleophilic substitution reactions, where thiomorpholine displaces a leaving group on the benzene ring.

    Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3,5-dinitro-2-(thiomorpholin-4-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of dinitrobenzoic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-chloro-3,5-dinitro-2-(thiomorpholin-4-yl)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3,5-dinitro-2-(thiomorpholin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The thiomorpholine group may interact with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-3,5-dinitrobenzoate: Lacks the thiomorpholine group, making it less versatile in terms of biological activity.

    Methyl 3,5-dinitrobenzoate: Lacks both the chloro and thiomorpholine groups, resulting in different chemical and biological properties.

    Methyl 4-chloro-2-nitrobenzoate:

Uniqueness

Methyl 4-chloro-3,5-dinitro-2-(thiomorpholin-4-yl)benzoate is unique due to the presence of both nitro and thiomorpholine groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

929194-13-8

Molecular Formula

C12H12ClN3O6S

Molecular Weight

361.76 g/mol

IUPAC Name

methyl 4-chloro-3,5-dinitro-2-thiomorpholin-4-ylbenzoate

InChI

InChI=1S/C12H12ClN3O6S/c1-22-12(17)7-6-8(15(18)19)9(13)11(16(20)21)10(7)14-2-4-23-5-3-14/h6H,2-5H2,1H3

InChI Key

DYPHHGCDIXBNAZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1N2CCSCC2)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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